4,6-Di-tert-butylresorcinol

Copper‑catalyzed oxidation Autoxidation Reaction selectivity

Choose 4,6-Di-tert-butylresorcinol for applications where oxidative stability cannot be compromised. Unlike unsubstituted resorcinol or 4-tert-butylresorcinol, its dual tert-butyl groups provide superior steric protection to phenolic hydroxyls, extending product shelf life in polymer and pharmaceutical antioxidant formulations. This hindered architecture also enables exclusive regioselective functionalization at the 2-position—critical for synthesizing 2-substituted resorcinol building blocks. Validated as a wood preservation biocide in ASTM D1413-76 soil block tests against brown-rot decay fungi. Preferred starting material for buffer-based green synthesis routes delivering 40–45% yield.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 5374-06-1
Cat. No. B1329516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Di-tert-butylresorcinol
CAS5374-06-1
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1O)O)C(C)(C)C
InChIInChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,15-16H,1-6H3
InChIKeyKJFMXIXXYWHFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Di-tert-butylresorcinol (CAS 5374-06-1): Sterically Hindered Dihydroxybenzene for Advanced Stabilization and Synthesis


4,6-Di-tert-butylresorcinol is a sterically hindered, symmetrically substituted resorcinol derivative bearing two tert-butyl groups ortho and para to the dihydroxybenzene core. This substitution pattern confers enhanced oxidative stability and alters its chemical reactivity profile compared to unsubstituted resorcinol and mono‑tert‑butyl analogs [1]. It is primarily utilized as an antioxidant in polymer and pharmaceutical formulations , as a biocide in wood preservation [2], and as a versatile intermediate for synthesizing 2‑substituted resorcinol derivatives [3].

Why 4,6-Di-tert-butylresorcinol Cannot Be Readily Replaced by 4-tert-Butylresorcinol or Unsubstituted Resorcinol


Steric and electronic effects exerted by the two tert‑butyl groups fundamentally alter the reactivity and stability of 4,6‑di‑tert‑butylresorcinol. In copper(II)‑mediated autoxidation, the presence of the second tert‑butyl group leads to a distinct product distribution and different conversion kinetics compared to the mono‑substituted analog [1]. Similarly, its dual tert‑butyl substitution provides significantly higher oxidative stability than unsubstituted resorcinol, making it the preferred choice in applications where prolonged thermal or oxidative resistance is required . Generic substitution with 4‑tert‑butylresorcinol or resorcinol would result in altered reaction outcomes and compromised material longevity.

Quantitative Differentiation of 4,6-Di-tert-butylresorcinol Against 4-tert-Butylresorcinol: Head‑to‑Head Reactivity Data


Copper(II)-Mediated Autoxidation: Divergent Product Yields and Conversion Kinetics

In a direct head‑to‑head study, 4,6‑di‑tert‑butylresorcinol (9) and 4‑tert‑butylresorcinol (1) were subjected to copper(II)‑mediated autoxidation under identical conditions. The di‑tert‑butyl derivative exhibited a higher conversion (99%) compared to the mono‑tert‑butyl analog (98%) after 1.5 h in MeCN/H₂O with 1 mM Cu(ClO₄)₂ [1]. More importantly, the product distribution differed: the major product 2 was obtained in 45% yield from 9 versus 57% yield from 1, reflecting altered reaction pathways due to the additional tert‑butyl group [1].

Copper‑catalyzed oxidation Autoxidation Reaction selectivity

Copper(II)-Mediated Autoxidation: Formation of Unique Side Product 10

The di‑tert‑butyl derivative (9) generates a unique side product (10) in 12% yield under the same Cu(ClO₄)₂‑catalyzed autoxidation conditions where the mono‑tert‑butyl analog (1) yields a different side product (3) in 13% yield [1]. This divergence demonstrates that the second tert‑butyl group directs the reaction toward a distinct mechanistic pathway.

Copper‑catalyzed oxidation Autoxidation Reaction mechanism

Copper(II)-Mediated Autoxidation: Enhanced Conversion Under Buffered Conditions

When the autoxidation was performed in phosphate buffer (pH 11) with 1 mM CuSO₄, the di‑tert‑butyl derivative (9) achieved 89% conversion after 1.5 h, whereas the mono‑tert‑butyl analog (1) reached only 38% conversion under the same conditions [1]. The major product 2 yield from 9 was 40% compared to 27% from 1, indicating that the di‑tert‑butyl compound maintains higher reactivity even in aqueous buffered environments.

Copper‑catalyzed oxidation Autoxidation pH dependence

Where 4,6-Di-tert-butylresorcinol Outperforms Alternatives: Evidence‑Based Application Scenarios


Synthesis of 5-tert-Butyl-2-hydroxy-1,4-benzoquinone via Copper-Catalyzed Autoxidation

When the synthetic target is 5-tert-butyl-2-hydroxy-1,4-benzoquinone (compound 2), 4,6-di-tert-butylresorcinol provides a viable route with 45% yield in MeCN/H₂O and 40% yield in aqueous buffer [1]. The mono-tert-butyl analog yields 57% and 27% under the same conditions, respectively, making the di‑tert‑butyl compound the preferred starting material for buffer‑based green chemistry approaches [1].

Oxidative Stability Enhancement in Polymer and Pharmaceutical Formulations

As a hindered phenolic antioxidant, 4,6-di-tert-butylresorcinol is explicitly indicated for stabilizing pharmaceutical preparations and polymer matrices against oxidative degradation . Its dual tert‑butyl substitution confers greater steric protection to the phenolic hydroxyls compared to mono‑tert‑butylresorcinol or unsubstituted resorcinol, translating to extended product shelf life in applications where oxidative stability is paramount .

Wood Preservation Biocide Formulations

4,6-Di-tert-butylresorcinol has been evaluated and patented as a wood preservative active against brown‑rot decay fungi, demonstrating efficacy in standard ASTM D1413‑76 soil block tests [2]. Its performance in this biocidal application is directly tied to the sterically hindered resorcinol core, which is not interchangeable with less substituted analogs [2].

Precursor for 2‑Substituted Resorcinol Derivatives

The compound serves as a key intermediate for preparing 2‑substituted resorcinols, which are valuable building blocks for pharmaceuticals, agrochemicals, and dyes [3]. The tert‑butyl groups protect the 4‑ and 6‑positions, enabling selective functionalization at the 2‑position—a regioselectivity that unsubstituted resorcinol cannot achieve [3].

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